Superior Monomer Reactivity in Radical Copolymerization for Functional Polymer Design
In radical copolymerization, DMVP demonstrates a significantly higher monomer reactivity ratio compared to diethyl vinylphosphonate (DEVP), enabling more efficient incorporation into growing polymer chains. This is a direct head-to-head comparison based on published reactivity ratios [1].
| Evidence Dimension | Monomer Reactivity Ratio (r1) in Copolymerization |
|---|---|
| Target Compound Data | r1 (DMVP) = 1.6 when copolymerized with trimethoxyvinylsilane (TMVS) |
| Comparator Or Baseline | r1 (DEVP) = 0.11 when copolymerized with 2-chloroethyl methacrylate (CEMA) [2] |
| Quantified Difference | DMVP is incorporated ~14.5 times more readily than DEVP in their respective copolymerization systems, based on a comparison of their r1 values (1.6 vs 0.11). |
| Conditions | Radical copolymerization in bulk at 110°C for DMVP/TMVS [1]; Free radical copolymerization initiated by benzoyl peroxide for DEVP/CEMA [2]. |
Why This Matters
A higher reactivity ratio means DMVP can be more efficiently and predictably incorporated into copolymers, allowing for precise control over polymer composition and the resulting material properties, which is a key differentiator for material scientists.
- [1] Sato, T., Hasegawa, M., Seno, M., & Hirano, T. (2008). Radical polymerization behavior of dimethyl vinylphosphonate: Homopolymerization and copolymerization with trimethoxyvinylsilane. *Journal of Applied Polymer Science*, 109(6), 3746–3752. View Source
- [2] Deng, N., Ni, X., & Shen, Z. (2015). Syntheses and properties of amphiphilic poly (diethyl vinylphosphonate-co-2-chloroethyl methacrylate) copolymers. *Designed Monomers and Polymers*, 18(5), 470-478. View Source
